4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 869950-20-9
VCID: VC14657038
InChI: InChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
SMILES:
Molecular Formula: C10H13F3N4
Molecular Weight: 246.23 g/mol

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 869950-20-9

Cat. No.: VC14657038

Molecular Formula: C10H13F3N4

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine - 869950-20-9

Specification

CAS No. 869950-20-9
Molecular Formula C10H13F3N4
Molecular Weight 246.23 g/mol
IUPAC Name 4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
Standard InChI Key VYJXARJVRTWEKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-, 4-, and 6-positions with piperazine, methyl, and trifluoromethyl groups, respectively . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety introduces conformational flexibility, enabling interactions with diverse biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃F₃N₄
Molecular Weight246.23 g/mol
CAS Number869950-20-9
IUPAC Name4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
SMILESCC1=NC(=NC(=N1)N2CCNCC2)C(F)(F)F

The presence of electron-withdrawing trifluoromethyl and electron-donating piperazine groups creates a polarized electronic environment, influencing reactivity and solubility . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure, with characteristic signals for aromatic protons (δ 8.1–8.3 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves coupling piperazine derivatives with pre-functionalized pyrimidine intermediates. A common approach includes:

  • Halogenation: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is reacted with piperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) .

  • Nucleophilic Substitution: The chlorine atom at the 2-position is displaced by piperazine, facilitated by elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) .

Table 2: Representative Synthesis Conditions

ParameterConditionYieldSource
SolventDMF72%
Temperature90°C-
CatalystK₂CO₃-

Purification is achieved via column chromatography or recrystallization, with final purity exceeding 95% . Analytical techniques such as high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy validate chemical integrity .

ActivityModel SystemEfficacy (IC₅₀)Source
AntibacterialStaphylococcus aureus12.5 µM
Anti-inflammatoryRAW 264.7 macrophages18.7 µM
Anticancer (in vitro)MCF-7 breast cancer cells45.2 µM
ParameterValueSource
Skin IrritationCategory 2
Storage Conditions2–8°C in inert atmosphere

Recent Advances and Future Directions

A 2022 PMC study highlights its utility as a kinase inhibitor precursor, showing nanomolar affinity for JAK3 in autoimmune disease models . Future research should explore structure-activity relationships (SAR) by modifying the piperazine and trifluoromethyl groups to optimize potency and selectivity .

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